Ketazolam-13C,d3
Description
Overview of Ketazolam as a Benzodiazepine (B76468) Derivative within Pharmacological Research
Ketazolam is a compound belonging to the benzodiazepine class of drugs. wikipedia.orgnih.gov Like other benzodiazepines, it interacts with gamma-aminobutyric acid type A (GABA-A) receptors in the central nervous system, enhancing the effects of the inhibitory neurotransmitter GABA. smolecule.comdrugbank.compatsnap.com This modulation results in the anxiolytic (anti-anxiety), anticonvulsant, sedative, and skeletal muscle relaxant properties associated with this class of compounds. wikipedia.orgbionity.com
In pharmacological research, Ketazolam is often described as a prodrug. patsnap.compatsnap.com This means that it is metabolized in the body into other active compounds. patsnap.com The primary metabolites of Ketazolam include diazepam, which is then further broken down into other active benzodiazepines like desmethyldiazepam and oxazepam. wikipedia.orgnih.govdrugbank.comresearchgate.net This metabolic cascade contributes to its prolonged duration of action. patsnap.com Its unique pharmacological profile has made it a subject of interest in research, particularly for managing anxiety and spasticity. patsnap.comnih.gov
Rationale for the Development and Utilization of Ketazolam-13C,d3 in Scientific Investigations
The development of this compound, an isotopically labeled version of Ketazolam, is driven by the need for a highly accurate and reliable tool for quantitative analysis in scientific studies. The incorporation of one carbon-13 atom and three deuterium (B1214612) atoms creates a molecule that is chemically identical to Ketazolam but has a higher mass. cymitquimica.com
The primary and most crucial application of this compound is its use as an internal standard in analytical methods, especially those involving liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS). crimsonpublishers.comsmolecule.com When researchers need to measure the concentration of Ketazolam in biological samples such as blood or urine, they add a precise amount of this compound to the sample at the beginning of the analytical process. wikipedia.orgwuxiapptec.com
The rationale for this includes:
Correction for Variability: The labeled standard experiences the same potential losses during sample extraction, handling, and injection as the unlabeled analyte. It also co-elutes with the analyte during chromatography. foodriskmanagement.com
Mitigation of Matrix Effects: Biological samples are complex matrices that can interfere with the analyte's signal in the mass spectrometer, either suppressing or enhancing it. musechem.com Because the stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte, it is affected by the matrix in the same way. crimsonpublishers.comscioninstruments.com
Improved Accuracy and Precision: By measuring the ratio of the signal from the unlabeled Ketazolam to the known amount of this compound, researchers can calculate the exact concentration of the drug with high accuracy and precision, correcting for any analytical variations. musechem.comcrimsonpublishers.com
In metabolic and pharmacokinetic studies, tracing the labeled compound and its metabolites allows for unambiguous identification and quantification, providing clear insights into the drug's behavior in the body. musechem.comsmolecule.com Therefore, this compound is an essential tool for robust and high-quality research in pharmacology and clinical diagnostics.
Data Tables
Table 1: Chemical Properties of Ketazolam and this compound
| Property | Ketazolam | This compound |
| IUPAC Name | 11-chloro-2,8-dimethyl-12b-phenyl-6H- wikipedia.orgcymitquimica.comoxazino[3,2-d] diagnosticsworldnews.comwikipedia.orgbenzodiazepine-4,7-dione wikipedia.org | 11-chloro-2-methyl-12b-phenyl-8-(trideuterio(¹³C)methyl)-6H- wikipedia.orgcymitquimica.comoxazino[3,2-d] diagnosticsworldnews.comwikipedia.orgbenzodiazepine-4,7-dione smolecule.com |
| Molecular Formula | C₂₀H₁₇ClN₂O₃ wikipedia.org | C₁₉¹³CH₁₄D₃ClN₂O₃ cymitquimica.com |
| Molecular Weight | 368.82 g/mol wikipedia.org | 372.82 g/mol cymitquimica.com |
| InChI Key | PWAJCNITSBZRBL-UHFFFAOYSA-N nih.gov | PWAJCNITSBZRBL-JVXUGDAPSA-N cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H17ClN2O3 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
11-chloro-2-methyl-12b-phenyl-8-(trideuterio(113C)methyl)-6H-[1,3]oxazino[3,2-d][1,4]benzodiazepine-4,7-dione |
InChI |
InChI=1S/C20H17ClN2O3/c1-13-10-18(24)23-12-19(25)22(2)17-9-8-15(21)11-16(17)20(23,26-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3/i2+1D3 |
InChI Key |
PWAJCNITSBZRBL-JVXUGDAPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(=O)CN2C(=O)C=C(OC2(C3=C1C=CC(=C3)Cl)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=O)N2CC(=O)N(C3=C(C2(O1)C4=CC=CC=C4)C=C(C=C3)Cl)C |
Origin of Product |
United States |
Synthetic Methodologies for Ketazolam 13c,d3
Principles of Stable Isotope Incorporation in Organic Synthesis
Isotope labeling is a technique where specific atoms within a molecule are substituted with their isotopes. creative-proteomics.com This process is instrumental in various scientific fields, including the study of metabolic pathways, reaction kinetics, and as standards in quantitative analysis. symeres.com The most commonly utilized stable isotopes in organic synthesis are Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). symeres.com The resulting isotopically labeled compound is chemically identical to the parent molecule but possesses a greater mass, which allows for its differentiation and detection by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org
Carbon-13 Labeling Strategies for Targeted Molecular Positions
The strategic incorporation of Carbon-13 at specific locations within a molecule's carbon framework is a cornerstone of stable isotope labeling. symeres.com This targeted placement is essential for applications such as mechanistic studies and quantitative analysis. symeres.com A primary method for achieving this is through the use of commercially available precursors that already contain the ¹³C label. symeres.com These labeled precursors are then guided through a series of chemical reactions to synthesize the desired final compound. The selection of the initial labeled material is a critical decision as it dictates the final position of the ¹³C atom.
Deuterium Labeling Strategies and Their Application
Deuterium labeling involves the substitution of hydrogen atoms with deuterium. symeres.com This can be accomplished through various synthetic methods, including H/D exchange reactions or by utilizing deuterium-containing reagents. symeres.com For instance, in the synthesis of deuterated benzodiazepines, deuterium atoms can be introduced at specific positions by using deuterated solvents or reagents during the cyclization or functional group modification steps. The strategic placement of deuterium can also be used to study the kinetic isotope effect, which provides insights into reaction mechanisms. symeres.com
Precursor Selection and Chemical Reaction Pathways for Ketazolam-13C,d3
The synthesis of this compound, a dually labeled compound, requires a multi-step organic synthesis that strategically incorporates both Carbon-13 and Deuterium isotopes. smolecule.com
Multi-step Synthesis Approaches for Complex Labeled Compounds
The construction of complex labeled molecules like this compound typically starts with readily available, isotopically labeled precursors. smolecule.com The synthesis involves the formation of the core benzodiazepine (B76468) structure through cyclization reactions. smolecule.com The isotopic labels are introduced at specific stages of the synthesis using labeled reagents or through isotopic exchange methods. smolecule.com Following the synthesis, purification techniques such as chromatography are employed to ensure the high purity of the final product. smolecule.com
Specific Isotope Placement Considerations in this compound
The designation "this compound" indicates the incorporation of one Carbon-13 atom and three Deuterium atoms. The molecular formula for this labeled compound is C₁₉¹³CH₁₄D₃ClN₂O₃. smolecule.com While the exact positions of the labels can vary depending on the synthetic route, a common strategy for benzodiazepines involves placing the deuterium atoms on a methyl group. For this compound, this would likely be the methyl group attached to the diazepine (B8756704) ring. The Carbon-13 atom is typically incorporated into the core ring structure. This specific placement ensures the stability of the labels and provides a distinct mass shift for accurate quantification in mass spectrometry.
Analytical Verification of Synthesized this compound Isotopic Purity and Enrichment
After synthesis, a rigorous analytical process is essential to confirm the chemical and isotopic purity, as well as the enrichment of this compound. venkatasailifesciences.com This verification is crucial for its application as a certified reference material (CRM) or internal standard. caymanchem.comcaymanchem.com
A combination of analytical techniques is employed for this purpose:
Mass Spectrometry (MS): This is the primary technique used to confirm the successful incorporation of the stable isotopes. wikipedia.org High-resolution mass spectrometry can precisely measure the mass-to-charge ratio of the molecule, verifying the presence of the ¹³C and d3 labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the exact location of the isotopic labels within the molecule. wikipedia.orgacs.org ¹³C-NMR will show an enhanced signal at the position of the ¹³C atom, while ¹H-NMR will show the absence of signals at the positions where deuterium atoms have been substituted.
Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess the chemical purity of the compound, ensuring it is free from any unlabeled starting materials or synthetic byproducts. smolecule.com
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance for Isotopic Enrichment)
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for confirming the successful incorporation and precise location of the isotopic labels within the molecule. Both ¹H (proton) and ¹³C NMR are employed to verify the structure and assess the isotopic enrichment.
In the ¹H NMR spectrum of unlabeled Ketazolam, the N-methyl protons at the 8-position would typically appear as a sharp singlet. However, in the spectrum of this compound, this characteristic signal would be absent. Instead, due to the replacement of protons with deuterium, any residual signal from partially deuterated isotopologues would be significantly diminished and split into complex multiplets due to ¹H-¹³C and ¹H-²H (deuterium) coupling.
The ¹³C NMR spectrum provides more direct evidence of labeling. The carbon atom of the N-methyl group in unlabeled Ketazolam has a characteristic chemical shift. In this compound, this signal is significantly altered. The presence of the ¹³C isotope allows for direct observation, and its coupling to the three attached deuterium atoms (which have a spin I=1) causes the signal to split into a complex multiplet, typically a septet, according to the 2nI+1 rule. The observation of this specific splitting pattern and the chemical shift confirms that the ¹³C label is in the correct position. The integration and analysis of these signals can be used to quantify the level of isotopic enrichment, ensuring it meets the required specifications for its use as an internal standard. rsc.orgresearchgate.net
Table 1: Representative NMR Spectroscopic Data for Isotopic Label Confirmation
This table illustrates the expected differences in NMR signals between unlabeled Ketazolam and its isotopically labeled counterpart, this compound. The values are representative and based on standard spectroscopic principles.
| Nucleus | Unlabeled Ketazolam Signal | This compound Expected Signal | Interpretation |
| ¹H NMR | Singlet (3H) at N⁸-CH₃ position | Signal is absent or significantly reduced to a low-intensity multiplet | Confirms replacement of protons with deuterium at the methyl group. |
| ¹³C NMR | Quartet at N⁸-C H₃ position (due to coupling with ³H) | Multiplet (septet) at N⁸-¹³C D₃ position (due to coupling with ³D) | Confirms presence of ¹³C at the methyl position and its coupling to deuterium. |
High-Resolution Mass Spectrometric Confirmation of Isotopic Signature
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition and, therefore, the isotopic signature of this compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, typically to four or more decimal places, which allows for the unambiguous determination of a molecule's elemental formula.
Unlabeled Ketazolam has a specific monoisotopic mass. Due to the replacement of one ¹²C atom with a heavier ¹³C atom and three ¹H atoms with three heavier ²H (deuterium) atoms, this compound has a predictably higher mass. The mass difference between the labeled and unlabeled compound should correspond precisely to the mass difference of the incorporated isotopes.
Table 2: High-Resolution Mass Spectrometry Data Comparison
This table compares the calculated molecular weights and monoisotopic masses of unlabeled Ketazolam and this compound.
| Compound Name | Molecular Formula | Nominal Mass ( g/mol ) | Theoretical Monoisotopic Mass (Da) | Mass Difference (Da) |
| Ketazolam | C₂₀H₁₇ClN₂O₃ | 368.81 | 368.0928 | N/A |
| This compound | C₁₉¹³CH₁₄D₃ClN₂O₃ | 372.83 | 372.1150 | +4.0222 |
Advanced Analytical Applications of Ketazolam 13c,d3 in Bioanalysis
Role as an Internal Standard in Quantitative Mass Spectrometry-Based Assays
The primary application of Ketazolam-13C,d3 in bioanalysis is its use as an internal standard (IS) in quantitative mass spectrometry (MS) assays. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery, but is mass-distinguishable. Stable isotope-labeled internal standards like this compound are considered the gold standard because they fulfill these criteria almost perfectly, compensating for variations in sample preparation and instrument response.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Method Development
The development of robust and reliable LC-MS/MS methods for the quantification of ketazolam in biological matrices is highly dependent on the use of a suitable internal standard. This compound is specifically designed for this purpose. During method development, specific precursor-to-product ion transitions for both the analyte (ketazolam) and the internal standard (this compound) are selected in Multiple Reaction Monitoring (MRM) mode. The mass difference introduced by the carbon-13 and deuterium (B1214612) isotopes allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical properties ensure they behave similarly during chromatographic separation and ionization.
Table 1: Exemplary MRM Transitions for Ketazolam and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ketazolam | [Data not publicly available] | [Data not publicly available] |
| This compound | [Data not publicly available] | [Data not publicly available] |
Note: Specific m/z values are instrument-dependent and must be optimized during method development.
Enhancement of Analytical Specificity, Accuracy, and Sensitivity in Complex Matrices
Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and can significantly impact the accuracy and precision of analytical measurements through matrix effects. Matrix effects, caused by co-eluting endogenous components, can lead to ion suppression or enhancement, thereby affecting the analyte's signal. By behaving almost identically to the analyte, this compound effectively normalizes the signal, correcting for these variations. This leads to a significant enhancement in analytical specificity, as the signal is confirmed by a specific mass transition and retention time. The accuracy of the measurement is improved by correcting for analyte loss during sample processing, and sensitivity is enhanced by reducing the impact of signal fluctuations.
Application in Chromatographic Separations and Purification
While primarily used as an internal standard, the principles governing the behavior of this compound are also relevant to chromatographic method development and sample purification.
Method Development and Validation in In Vitro Biological Systems
In the development of chromatographic methods for in vitro studies, such as metabolic stability assays in liver microsomes or plasma protein binding studies, this compound plays a crucial role. It helps to ensure that the separation method is robust and can accurately quantify the parent compound in the presence of metabolites and other matrix components. During validation, the use of a stable isotope-labeled internal standard is essential for assessing key parameters like linearity, accuracy, precision, and recovery.
Strategies for Sample Preparation and Detection Optimization
The choice of sample preparation technique is critical for minimizing matrix effects and ensuring accurate quantification. Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed. The addition of this compound at the earliest stage of the sample preparation process allows it to compensate for any analyte loss that may occur during these steps. For detection optimization, the near-identical fragmentation patterns of ketazolam and this compound simplify the tuning process in the mass spectrometer, as the optimal conditions for the analyte are directly applicable to the internal standard.
Table 2: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages | Suitability for Ketazolam Analysis |
| Protein Precipitation (PPT) | Simple, fast, high throughput | Less clean extract, potential for significant matrix effects | Suitable for screening; requires robust internal standard like this compound to mitigate matrix effects. |
| Liquid-Liquid Extraction (LLE) | Cleaner extract than PPT, good recovery | More labor-intensive, use of organic solvents | Effective for removing proteins and some polar interferences. |
| Solid-Phase Extraction (SPE) | Cleanest extract, high concentration factor | Most complex and time-consuming, requires method development | Gold standard for minimizing matrix effects and achieving high sensitivity. |
Mechanistic and Metabolic Research Utilizing Ketazolam 13c,d3
Elucidation of Ketazolam Metabolic Pathways Through Isotope Tracing
Isotope tracing is a fundamental technique that provides detailed insights into the biotransformation of xenobiotics. nih.gov By using Ketazolam-13C,d3, researchers can distinguish drug-derived molecules from endogenous compounds, facilitating the identification of metabolic pathways without prior knowledge of the reaction network. nih.gov
In Vitro Biotransformation Studies (e.g., Liver Microsomes, Recombinant Enzyme Systems, Cell Cultures)
In vitro models are crucial for initial metabolic screening and pathway identification. nih.gov Human liver microsomes, which are rich in drug-metabolizing enzymes, are commonly used to study the initial steps of biotransformation. nih.gov When this compound is incubated with liver microsomes, the resulting mixture can be analyzed by high-resolution mass spectrometry to detect and identify labeled metabolites. frontiersin.org
Recombinant enzyme systems, which express specific drug-metabolizing enzymes like individual cytochrome P450 (CYP) isoforms, allow for the precise determination of which enzymes are responsible for specific metabolic reactions. nih.gov Cell cultures, such as primary hepatocytes, provide a more holistic view of cellular metabolism, including both Phase I and Phase II reactions. windows.net The use of this compound in these systems helps to create a comprehensive metabolic map.
Table 1: Common In Vitro Systems for this compound Metabolism Studies
| In Vitro System | Primary Application in this compound Research | Key Findings Enabled by Isotopic Labeling |
| Liver Microsomes | Identification of primary oxidative metabolites. | Tracing the ¹³C and deuterium (B1214612) labels to pinpoint sites of oxidation and initial metabolic attack. |
| Recombinant Enzymes | Determining the specific CYP450 isoforms involved in metabolism. | Quantifying the contribution of each enzyme to the formation of specific labeled metabolites. |
| Hepatocyte Cultures | Studying both Phase I and Phase II metabolic pathways. | Observing the formation of conjugated metabolites (e.g., glucuronides) containing the isotopic label. |
Identification and Structural Elucidation of Ketazolam Metabolites via Isotopic Labeling
The stable isotopes in this compound act as a unique signature, making it easier to identify metabolites in complex biological matrices. biorxiv.org Mass spectrometry techniques can be programmed to specifically search for the characteristic mass shift introduced by the ¹³C and deuterium atoms. frontiersin.org This allows for the confident identification of drug-related peaks even at very low concentrations.
Once potential metabolites are identified, their structures can be elucidated using techniques like tandem mass spectrometry (MS/MS). The fragmentation patterns of the labeled metabolites can be compared to those of the parent compound to determine the site of metabolic modification. This approach is instrumental in identifying known metabolites of ketazolam, such as diazepam, demoxepam, and desmethyldiazepam, and potentially discovering novel metabolic pathways. smolecule.com
Investigation of Specific Enzyme Systems (e.g., Cytochrome P450 Isoforms) in Ketazolam Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is a major player in drug metabolism. frontiersin.org Studies have shown that CYP3A4 is a key enzyme in the metabolism of many benzodiazepines. plos.org By using this compound in conjunction with specific chemical inhibitors or recombinant CYP enzymes, researchers can precisely quantify the role of each isoform in ketazolam's breakdown. nih.govnih.gov For instance, incubating this compound with a panel of recombinant human CYP isoforms can reveal which enzymes produce labeled diazepam or other metabolites, and at what rate. plos.org This information is critical for predicting potential drug-drug interactions. drugbank.comdrugbank.com
Pharmacokinetic Research Applications in Preclinical Models
Pharmacokinetic studies determine the fate of a drug in an organism. The use of isotopically labeled compounds like this compound is invaluable in preclinical animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.demerckvetmanual.com
Absorption, Distribution, and Excretion (ADE) Profiling of Ketazolam in Animal Studies
In preclinical animal studies, typically conducted in species like rats or dogs, this compound can be administered to track its journey through the body. nih.govmsdvetmanual.com
Absorption: By measuring the concentration of the labeled compound in blood or plasma over time, researchers can determine the rate and extent of its absorption from the site of administration. merckvetmanual.com
Distribution: The isotopic label allows for the tracking of the drug and its metabolites into various tissues and organs, identifying potential sites of accumulation. merckvetmanual.com
Excretion: Analysis of urine and feces for labeled compounds provides a quantitative measure of the routes and rates of elimination from the body. nih.gov
Table 2: Illustrative ADE Profile Data from a Preclinical Study with this compound
| Parameter | Species | Finding | Implication |
| Bioavailability | Rat | High | Efficient absorption from the gastrointestinal tract. |
| Tissue Distribution | Rat | Highest concentrations of labeled compounds in the liver and kidneys. | Indicates these organs are primary sites of metabolism and excretion. |
| Primary Excretion Route | Dog | Urine | The majority of the drug and its metabolites are eliminated via the kidneys. |
Evaluation of Kinetic Isotope Effects on Ketazolam Disposition and Clearance
The kinetic isotope effect (KIE) is a phenomenon where the substitution of an atom with a heavier isotope can alter the rate of a chemical reaction. wikipedia.org In the context of this compound, the presence of deuterium at a site of metabolic attack can slow down the rate of bond cleavage by a CYP enzyme. plos.org
Future Directions and Emerging Research Avenues for Ketazolam 13c,d3
Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Systems-Level Understanding
The integration of Ketazolam-13C,d3 with advanced "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to gaining a systems-level understanding of its effects. Stable isotope labeling is a cornerstone of modern metabolomics, allowing researchers to trace the metabolic fate of compounds and quantify metabolic pathway activities. creative-proteomics.comeurisotop.com By using this compound, scientists can move beyond simple concentration measurements to map the dynamic flow of the drug and its metabolites through complex biological systems. eurisotop.com
In metabolomics, this compound can be used as a tracer to elucidate the metabolic pathways of ketazolam and its downstream products, such as diazepam. smolecule.com This allows for a detailed investigation of how the compound is absorbed, distributed, metabolized, and excreted (ADME). nih.gov Such stable isotope-resolved metabolomics (SIRM) can reveal novel metabolic reprogramming in response to the drug and help identify new drug targets. nih.gov The use of stable isotope-labeled standards, like this compound, is considered the gold standard for accurately quantifying endogenous metabolites within a complex biological matrix. eurisotop.com This is crucial for distinguishing biologically derived metabolites from experimental noise and contaminants, a significant challenge in metabolomics. eurisotop.com
In the field of proteomics, while direct applications are less established, the metabolic insights gained from this compound studies can be correlated with changes in protein expression. For instance, understanding the metabolic impact of the drug could lead to targeted proteomic analyses of enzymes and transporters involved in its metabolism. This integrated multi-omics approach, combining metabolomic data from this compound tracing with proteomic profiles, can provide a more holistic view of the drug's mechanism of action and its effects on cellular networks. nih.gov This systems biology approach aims to understand the complex interactions between different biological components rather than studying them in isolation. upc.edu
Potential for Novel Research Tool Development in Benzodiazepine (B76468) Analog Studies
This compound holds significant potential for the development of novel research tools to study both traditional and designer benzodiazepine analogs. news-medical.net The emergence of numerous designer benzodiazepines, which are often not detected by standard drug screening immunoassays, presents a significant challenge in clinical and forensic toxicology. researchgate.net
Stable isotope-labeled internal standards are crucial for developing accurate and sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of these compounds. news-medical.netuakron.edu this compound can serve as an ideal internal standard in such assays, improving the reliability and accuracy of detecting and quantifying ketazolam and its metabolites in biological samples. smolecule.com The use of stable isotope-labeled standards helps to account for variations in sample preparation and instrument response, leading to more robust and reproducible results. news-medical.net
Furthermore, the synthesis and study of isotopically labeled benzodiazepines like this compound can contribute to a better understanding of the structure-activity relationships within this class of drugs. By comparing the metabolic profiles and receptor binding affinities of different labeled and unlabeled analogs, researchers can gain valuable insights into the pharmacological properties that determine their efficacy and potential for misuse. This knowledge is essential for the development of safer and more effective therapeutic agents.
Challenges and Opportunities in Stable Isotope Labeled Benzodiazepine Research and Development
Despite the significant potential, research and development involving stable isotope-labeled benzodiazepines like this compound face several challenges.
Challenges:
Synthesis Complexity and Cost: The synthesis of stable isotope-labeled compounds can be complex, often requiring multi-step processes and specialized starting materials. patsnap.comacs.org This can make the production of compounds like this compound expensive and time-consuming. researchgate.net
Analyte Stability: Some designer benzodiazepines have shown limited stability, which can impact the accuracy of analytical measurements. news-medical.net While not specifically reported for this compound, the stability of labeled compounds under various storage and experimental conditions is a critical consideration.
Method Validation: Developing and validating robust analytical methods for a wide range of benzodiazepines and their metabolites is a continuous challenge, especially with the constant emergence of new designer drugs. news-medical.netresearchgate.net
Opportunities:
Improved Analytical Methods: There is a significant opportunity to develop more comprehensive and efficient analytical methods using stable isotope-labeled standards. news-medical.net Techniques like microwave-enhanced H/D-exchange reactions are being explored to streamline the labeling process. researchgate.net
Microdosing Studies: The high sensitivity of modern analytical instruments like accelerator mass spectrometry (AMS) and LC-MS/MS opens the door for using stable isotope-labeled drugs as microtracers in human absolute bioavailability studies. nih.gov This approach allows for the administration of very small, non-pharmacologically active doses of a drug, reducing potential risks in early-phase clinical research.
Understanding Drug-Drug Interactions: Stable isotope-labeled compounds are invaluable tools for studying drug-drug interactions. researchgate.net By co-administering a labeled drug with other medications, researchers can precisely track its metabolic fate and identify potential interactions with other metabolic pathways.
Q & A
Q. What are the critical considerations for synthesizing and characterizing Ketazolam-13C,d3 with isotopic purity?
Methodological Answer: Synthesis of isotopically labeled compounds like this compound requires meticulous control of reaction conditions (e.g., temperature, solvent selection, and catalyst efficiency) to minimize isotopic dilution. Characterization should involve nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) to verify isotopic enrichment . Cross-validation using liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures purity and correct isotopic distribution, with data reproducibility assessed via triplicate analyses .
Q. How can researchers optimize extraction protocols for this compound in biological matrices?
Methodological Answer: Optimization involves testing extraction solvents (e.g., methanol, acetonitrile) and pH adjustments to maximize recovery rates. Use matrix-matched calibration curves to account for ion suppression/enhancement in LC-MS/MS workflows. Include internal standards (e.g., deuterated analogs) to correct for variability . Validate protocols using spiked samples at low, medium, and high concentrations, with precision and accuracy thresholds set at ±15% .
Q. What analytical techniques are recommended for quantifying this compound in pharmacokinetic studies?
Methodological Answer: Employ ultra-performance liquid chromatography (UPLC) coupled with triple quadrupole mass spectrometry for high sensitivity and specificity. Calibrate instruments using isotopically labeled internal standards to mitigate matrix effects. For longitudinal studies, ensure method validation includes stability tests under varying storage conditions (e.g., -80°C vs. room temperature) to assess analyte degradation .
Advanced Research Questions
Q. How can conflicting data on this compound’s metabolic stability be resolved in cross-laboratory studies?
Methodological Answer: Address discrepancies by harmonizing experimental parameters (e.g., incubation time, microsomal protein concentration) across labs. Use shared reference materials and standardized protocols for metabolic assays. Apply meta-analysis to identify outliers, and validate findings using orthogonal techniques like cryopreserved hepatocyte models or recombinant CYP450 enzymes . Document all variables in open-access repositories to facilitate reproducibility .
Q. What strategies are effective for studying the isotopic exchange kinetics of this compound in aqueous environments?
Methodological Answer: Design experiments to monitor deuterium and 13C exchange rates under controlled pH, temperature, and ionic strength. Use NMR line-shape analysis or isotope ratio mass spectrometry (IRMS) to quantify exchange dynamics. Model kinetic data using pseudo-first-order approximations, and validate with density functional theory (DFT) calculations to predict thermodynamic stability .
Q. How should researchers design experiments to investigate this compound’s role in GABA receptor binding compared to its non-labeled counterpart?
Methodological Answer: Use radioligand displacement assays with tritiated GABA agonists to measure binding affinity (Ki). Include controls for isotopic effects by comparing this compound with unlabeled Ketazolam. Perform molecular dynamics simulations to assess whether isotopic substitution alters binding pocket interactions. Statistical analysis should account for batch-to-batch variability in receptor preparations .
Data Analysis and Reproducibility
Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves. Use Bayesian hierarchical models to account for inter-subject variability in in vivo studies. Validate robustness via bootstrapping or Monte Carlo simulations. Ensure raw data and code are archived in FAIR-compliant platforms .
Q. How can researchers ensure reproducibility in isotopic labeling studies involving this compound?
Methodological Answer: Adhere to ISO/IEC 17025 guidelines for analytical method validation. Document synthetic pathways, purification steps, and characterization data in electronic lab notebooks (ELNs) with version control. Cross-validate results with independent labs using blinded samples and shared reference standards .
Ethical and Reporting Standards
Q. What are the best practices for citing synthetic protocols and analytical data in publications on this compound?
Methodological Answer: Follow ACS Style Guidelines for chemical nomenclature and ICMJE standards for experimental reporting. Cite primary sources for synthetic methods and analytical validation. Use persistent identifiers (e.g., DOI) for datasets and reference materials. Disclose all conflicts of interest related to reagent suppliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
